molecular formula C9H8F3NO3 B071166 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid CAS No. 175277-72-2

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Cat. No. B071166
CAS RN: 175277-72-2
M. Wt: 235.16 g/mol
InChI Key: UNNXVYFHRXGORP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid and related compounds involves several key steps, including condensation reactions and the use of specific reagents to introduce the trifluoromethyl group. A notable method involves the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic compounds containing the trifluoromethyl group (Sokolov & Aksinenko, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid has been studied using techniques like X-ray crystallography. These studies reveal the presence of hydrogen bonding that influences the molecular geometry and stability. For instance, hydrogen bonding between the carboxylic acid proton and the oxo group of the heterocycle has been observed, contributing to the formation of unique chelate rings or infinite structures depending on the specific compound (Dobbin et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid include its participation in various organic synthesis pathways. One study highlights the oxidative coupling of alkanones with related compounds, demonstrating the reactivity and potential for forming complex molecules with significant biological activity (El-Abadelah et al., 2018).

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties similar to the trifluoromethyl group in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, are widely used in industrial and commercial applications. Their environmental degradation, particularly through microbial pathways, is crucial for understanding their environmental fate and effects. Studies have focused on the microbial degradation of these chemicals into perfluoroalkyl acids, highlighting the importance of evaluating environmental biodegradability through laboratory investigations (Liu & Avendaño, 2013).

Spectroscopic Studies on Acidity

The acidity of catalysts, such as zeolites, has been studied using nuclear magnetic resonance (NMR), which can be relevant to understanding the interactions and reactivity of chemicals like 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. Such research provides insights into the quantitative measurement of proton concentration and the microdynamics of acidic protons, offering a basis for catalyst design and application (Pfeifer et al., 1985).

Environmental and Health Risks of Fluorinated Compounds

The persistence, bioaccumulation, and toxicity of fluorinated compounds, including those similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, have been critically reviewed. These studies compare the bioaccumulation potential of perfluorinated carboxylates and sulfonates, shedding light on the environmental and health implications of these chemicals (Conder et al., 2008).

Biotechnological Applications

Research has also explored the use of chemicals with structures similar to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid in biotechnological applications, such as the production of poly-D-3-hydroxybutyrate from CO2. This demonstrates the potential of utilizing such chemicals in green chemistry and biotechnology for sustainable materials production (Ishizaki et al., 2001).

Pharmacological Review of Related Compounds

While excluding specific information on drug use and side effects, it is worth noting that compounds with functional groups similar to those in 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid have been the subject of pharmacological reviews. These reviews call for further research into the bioactivities and potential therapeutic applications of such compounds, emphasizing their significance in medicinal chemistry (Naveed et al., 2018).

properties

IUPAC Name

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNXVYFHRXGORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371826
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

CAS RN

175277-72-2
Record name 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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